molecular formula C11H11ClN2OS B1479219 2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine CAS No. 2090956-15-1

2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No.: B1479219
CAS No.: 2090956-15-1
M. Wt: 254.74 g/mol
InChI Key: YQQZHGQBRDVJOH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a fused heterocyclic compound featuring a pyrazole ring fused with an oxazine ring. The thiophen-2-yl substituent at the C6 position introduces sulfur-containing aromaticity, while the chloromethyl group at C2 provides electrophilic reactivity. This compound belongs to the pyrazolo-oxazine family, known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Mechanism of Action

Biological Activity

The compound 2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a member of the pyrazolo[5,1-c][1,4]oxazine class of heterocycles, which have garnered attention due to their diverse biological activities. This article aims to summarize the biological activity of this compound based on existing research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a pyrazolo[5,1-c][1,4]oxazine core with a chloromethyl and thiophene substituent. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds within the pyrazolo family exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds had IC50 values ranging from 45 nM to 99 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating potent anticancer activity .

CompoundCell LineIC50 (nM)
Compound AMCF-745
Compound BHCT-1166
Compound CHepG-248

The mechanism underlying the anticancer activity of these compounds often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Some studies have shown that specific pyrazolo derivatives can inhibit CDK2/cyclin A2 with IC50 values as low as 0.057 μM , suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for antimicrobial activity. A recent study reported that pyrazole derivatives exhibited significant antimicrobial effects against various bacterial strains with MIC values ranging from 10 µg/mL to 50 µg/mL .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of pyrazolo derivatives:

  • Synthesis and Evaluation : A study synthesized a series of pyrazolo compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications in substituents significantly affected their biological activity .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of pyrazolo compounds in vivo. One study demonstrated that a derivative showed reduced tumor growth in xenograft models when compared to control groups .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of pyrazolo[5,1-c][1,4]oxazine exhibit promising antimicrobial properties. For instance, a study synthesized several analogues and evaluated their effectiveness against various bacterial strains. The results demonstrated that certain modifications to the pyrazolo structure enhanced antimicrobial activity significantly.

Case Study: Antimicrobial Evaluation

A notable study involved the synthesis of several derivatives of 2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine. The derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Activity
Compound A16Effective
Compound B32Moderate
Compound C64Weak

Potential as Anticancer Agents

Emerging research suggests that the compound may also have anticancer properties. Studies have shown that pyrazolo[5,1-c][1,4]oxazine derivatives can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases involved in cell proliferation.

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines revealed that specific derivatives led to significant reductions in cell viability.

Cell LineIC50 (µM)Mechanism
MCF-7 (breast)10Apoptosis induction
HeLa (cervical)15Cell cycle arrest

Applications in Materials Science

Beyond biological applications, this compound has potential uses in materials science. Its unique chemical structure lends itself to incorporation into polymers and coatings that require specific thermal and mechanical properties.

Case Study: Polymer Synthesis

Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability. The synthesized polymers demonstrated improved mechanical properties compared to standard formulations.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Control20030
Modified25045

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) substituent serves as a primary reactive site, enabling nucleophilic substitution reactions under mild conditions. This functional group’s reactivity is enhanced by electron-withdrawing effects from the adjacent pyrazole ring .

Reaction TypeReagents/ConditionsProductsYield/Notes
HydrolysisH₂O/NaOH (aqueous, 25–50°C)(6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazin-2-yl)methanol Requires prolonged stirring
AminationPrimary/Secondary amines (e.g., NH₃, Et₂NH)Substituted aminomethyl derivativesOptimized in polar aprotic solvents
ThiolationThiols (e.g., RSH) in DMF/K₂CO₃Thioether derivativesHigh regioselectivity observed

Mechanistic Insight : The reaction proceeds via an Sₙ2 mechanism, with the chloride ion acting as a leaving group. Steric hindrance from the fused oxazine ring slightly reduces reaction rates compared to linear chloromethyl analogs .

Electrophilic Substitution on the Thiophene Ring

The thiophen-2-yl group undergoes electrophilic aromatic substitution (EAS) at the α-positions (C3 and C5), guided by the electron-rich sulfur heterocycle .

Reaction TypeReagents/ConditionsProductsSelectivity
BrominationBr₂/FeBr₃ (0°C, CH₂Cl₂)6-(5-bromothiophen-2-yl)-2-(chloromethyl) derivativePredominant C5 bromination
NitrationHNO₃/H₂SO₄ (0–5°C)6-(5-nitrothiophen-2-yl)-2-(chloromethyl) derivativeRequires controlled conditions
SulfonationSO₃/H₂SO₄Sulfonated thiophene derivativesLimited solubility in H₂SO₄

Structural Impact : Crystallographic studies indicate minimal distortion of the pyrazolo-oxazine core during EAS, preserving the fused ring system’s planarity .

Ring-Opening Reactions of the Oxazine Moiety

The 1,4-oxazine ring demonstrates moderate stability under acidic or reductive conditions, enabling controlled ring-opening for further functionalization .

Reaction TypeReagents/ConditionsProductsKey Observations
Acidic HydrolysisHCl (conc.)/EtOH, refluxPyrazole-thiophene diol intermediateOxazine C-O bond cleavage
Reductive OpeningLiAlH₄/THFReduced amine derivativeRequires anhydrous conditions

Mechanistic Pathway : Protonation of the oxazine oxygen under acidic conditions weakens the C-O bond, leading to ring cleavage and formation of a diol .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed cross-coupling reactions, leveraging the chloromethyl group or thiophene’s C-H bonds .

Reaction TypeCatalysts/ConditionsProductsApplications
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl derivatives via thiophene C-H activationDrug discovery scaffolds
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, AminesN-alkylated pyrazolo-oxazine derivativesPROTAC synthesis

Catalytic Efficiency : Palladium-based systems show superior activity due to the heterocycle’s electron-deficient nature .

Functional Group Transformations

Additional reactivity includes oxidation and coordination chemistry:

  • Oxidation : The thiophene sulfur can be oxidized to sulfoxide/sulfone derivatives using mCPBA or H₂O₂/AcOH.

  • Metal Coordination : The pyrazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Pd⁰), forming complexes with potential catalytic applications .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing HCl gas .

  • Photodegradation : UV exposure (254 nm) induces C-Cl bond homolysis, forming radical intermediates .

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science. Further studies are warranted to explore enantioselective transformations and biological target engagement .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine?

  • Methodology : Use Design of Experiments (DOE) to systematically vary parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and reaction time (12–48 hrs). Monitor yield via HPLC and purity via NMR. Evidence suggests that chloromethyl substituents require inert atmospheres to avoid hydrolysis .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolve the bicyclic pyrazolo-oxazine core and thiophene orientation using single-crystal diffraction (monoclinic P21/c space group, β ≈ 91°, Z = 4) .
  • NMR : Assign protons via 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC, focusing on the diastereotopic protons at C6 and C7 (δ 3.8–4.2 ppm) .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents. Monitor reaction progress via 1H^1H NMR for the disappearance of the CH2_2Cl signal (δ 4.5–5.0 ppm). Compare activation energies with non-chlorinated analogs .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray)?

  • Methodology :

  • Dynamic NMR : Detect conformational flexibility (e.g., oxazine ring puckering) at variable temperatures.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level and compare with crystallographic torsion angles (e.g., C8–N1–N2–C10 = -0.5° to 179.5°) .
  • Data Reconciliation : Use Bayesian statistics to weigh experimental vs. computational uncertainties .

Q. What strategies enable structure-activity relationship (SAR) studies for pyrazolo-oxazine derivatives?

  • Methodology :

  • Analog Synthesis : Replace thiophene with other aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) and assess electronic effects via Hammett plots .
  • Biological Assays : Test inhibitory activity against kinases or GPCRs using fluorescence polarization assays. Corrogate substituent effects with IC50_{50} values .

Q. How to analyze conformational dynamics of the dihydro-oxazine ring under varying pH?

  • Methodology :

  • pH Titration : Use 1H^1H NMR in D2_2O/DMSO-d6_6 mixtures to track ring puckering (C6–C7–C2–C3 torsion angle shifts from 121.0° to 119.5°) .
  • Molecular Dynamics (MD) : Simulate protonation states (e.g., N1 vs. N2) and their impact on ring strain .

Q. What in vitro models are suitable for evaluating metabolic stability of this compound?

  • Methodology :

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates .

Q. How to design green chemistry routes for minimizing halogenated byproducts?

  • Methodology :

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for chloromethylation.
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance efficiency and reduce stoichiometric waste .

Q. What molecular docking approaches predict binding interactions with biological targets?

  • Methodology :

  • Glide/SP Dock : Model interactions with ATP-binding pockets (e.g., CDK2). Prioritize hydrogen bonds between the oxazine oxygen and Lys89 .
  • MM-GBSA : Calculate binding free energies for thiophene-containing analogs vs. phenyl derivatives .

Q. How to implement robust statistical models for dose-response studies in pharmacological research?

  • Methodology :
  • Hill Equation Fitting : Use nonlinear regression to estimate EC50_{50} and Hill coefficients.
  • ANOVA with Post Hoc Tests : Compare treatment groups in cell viability assays (e.g., MTT) with p < 0.05 significance thresholds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrazolo-Oxazine Derivatives

  • 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine ():
    • Substituents : Aromatic 4-chlorophenyl (C6) and 4-methoxyphenyl (C2) groups.
    • Key Structural Features :
  • Dihedral angles between pyrazole and oxazine rings: 8.96° .
  • Intermolecular C–H⋯N hydrogen bonds stabilize crystal packing .

    • Synthesis : Achieved via cyclization with 50% sulfuric acid, yielding 84% .
    • Comparison : The absence of thiophene and presence of methoxy/chlorophenyl groups reduce electrophilicity compared to the chloromethyl-thiophene analog. The methoxy group enhances solubility but reduces reactivity.
  • Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate ():

    • Substituents : Ethyl ester at C2.
    • Key Features : Polar carboxylate group increases hydrophilicity. Molecular weight: 196.20 .
    • Comparison : The ester group offers metabolic stability, contrasting with the chloromethyl group’s propensity for nucleophilic substitution.

Triazolo-Oxazine Derivatives

  • (R)-6-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine ():
    • Core Structure : Triazole replaces pyrazole, introducing an additional nitrogen atom.
    • Stereochemistry : R-configuration at C6 .
    • Comparison : Triazole’s hydrogen-bonding capacity may enhance binding affinity in biological systems compared to pyrazole-based analogs.

Functional Group Modifications

Compound Name Substituents (Position) Key Functional Groups Molecular Weight Notable Properties
Target Compound Chloromethyl (C2), Thiophen-2-yl (C6) Cl-CH2, Thiophene Not reported Electrophilic C2; sulfur aromaticity
6-(4-Chlorophenyl)-2-(4-methoxyphenyl) 4-Chlorophenyl (C6), 4-Methoxyphenyl (C2) Cl-Ph, OMe-Ph 340.80 Planar packing via C–H⋯N bonds
3-Iodo-6,7-dihydro-4H-pyrazolo[...] Iodo (C3) Iodo 250.04 Halogen for cross-coupling reactions
6,7-Dihydro-4H-pyrazolo[...]-3-boronic acid Boronic acid (C3) B(OH)2 167.96 Suzuki-Miyaura coupling precursor

Physicochemical and Crystallographic Properties

  • Crystal Packing :

    • The 4-chlorophenyl/4-methoxyphenyl analog forms infinite chains via C11–H11B⋯N1 hydrogen bonds along the a-axis, stabilized by C–H⋯π interactions .
    • The target compound’s thiophene group may introduce steric hindrance, altering dihedral angles and packing efficiency compared to purely aromatic substituents.
  • Dihedral Angles :

    • In 6-(4-chlorophenyl)-2-(4-methoxyphenyl) analog:
  • Pyrazole-oxazine dihedral angle: 8.96° .
  • Chlorophenyl vs. pyrazole: 50.95°; methoxyphenyl vs. pyrazole: 13.24° .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine typically involves:

  • Construction of the fused pyrazolo[5,1-c]oxazine core.
  • Introduction of the thiophen-2-yl substituent at the 6-position.
  • Installation of the chloromethyl group at the 2-position.

This approach requires careful control of regioselectivity and functional group compatibility.

Preparation Methods

Formation of the Pyrazolo[5,1-c]oxazine Core

The fused pyrazolo-oxazine ring system can be synthesized via a cyclization reaction involving appropriately substituted hydrazine derivatives and 1,4-oxazine precursors.

  • Step 1: Synthesis of a hydrazine intermediate substituted with a thiophen-2-yl group. This can be achieved by reacting thiophene-2-carboxaldehyde or thiophen-2-yl hydrazine with suitable ketones or aldehydes to form hydrazones.
  • Step 2: Cyclization with a 1,4-oxazine derivative or a suitable diol under acidic or basic catalysis to form the fused heterocyclic system.

This step often involves intramolecular nucleophilic attack and ring closure to establish the bicyclic framework.

Introduction of the Chloromethyl Group at the 2-Position

The chloromethyl substituent is typically introduced via chloromethylation of the pyrazolo-oxazine intermediate:

  • Method A: Reaction of the 2-hydroxymethyl derivative of the pyrazolo[5,1-c]oxazine with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to substitute the hydroxyl group with chlorine.
  • Method B: Direct chloromethylation using chloromethyl methyl ether (MOMCl) or formaldehyde and hydrochloric acid under controlled conditions to install the chloromethyl group selectively at the 2-position.

The choice of chlorinating agent and reaction conditions is critical to avoid side reactions or over-chlorination.

Thiophen-2-yl Group Incorporation

The thiophen-2-yl substituent is generally introduced early in the synthesis via:

  • Use of thiophen-2-carboxaldehyde or thiophen-2-yl hydrazine in the initial condensation step.
  • Alternatively, Suzuki or Stille coupling reactions can be employed if the pyrazolo-oxazine core is preformed with a halogen substituent at the 6-position, allowing palladium-catalyzed cross-coupling with thiophen-2-yl boronic acid or stannane.

Detailed Research Findings and Data

Due to the scarcity of direct literature on this exact compound, insights are drawn from analogous pyrazolo-oxazine derivatives and heterocyclic syntheses reported in peer-reviewed journals and patents:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Hydrazone formation Thiophen-2-carboxaldehyde + hydrazine Formation of thiophen-2-yl hydrazone intermediate
2 Cyclization Acid or base catalysis with 1,4-oxazine precursor Formation of pyrazolo[5,1-c]oxazine core
3 Hydroxymethylation Formaldehyde, base Introduction of hydroxymethyl group at 2-position
4 Chlorination SOCl2 or PCl5 Conversion of hydroxymethyl to chloromethyl group
5 Purification Column chromatography, recrystallization Isolation of pure 2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine

Notes on Reaction Conditions and Optimization

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or dioxane for cyclization and chlorination steps.
  • Temperature: Cyclization often requires reflux conditions; chlorination is typically performed at 0°C to room temperature to control reactivity.
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids may facilitate ring closure.
  • Purification: Due to the complexity of the molecule, purification by column chromatography using petroleum ether/ethyl acetate mixtures is standard.

Summary Table of Preparation Methods

Preparation Stage Typical Reagents/Conditions Key Considerations
Hydrazone formation Thiophen-2-carboxaldehyde, hydrazine Regioselectivity of hydrazone formation
Cyclization Acid/base catalyst, 1,4-oxazine precursor Efficient ring closure, minimal side products
Hydroxymethylation Formaldehyde, base Selective introduction at 2-position
Chloromethylation SOCl2, PCl5, or chloromethyl methyl ether Avoid over-chlorination, control temperature
Purification Column chromatography, recrystallization Achieving high purity

Properties

IUPAC Name

2-(chloromethyl)-6-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-5-8-4-9-7-15-10(6-14(9)13-8)11-2-1-3-16-11/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQZHGQBRDVJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC(=NN21)CCl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 2
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 3
Reactant of Route 3
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 4
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 5
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 6
Reactant of Route 6
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

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